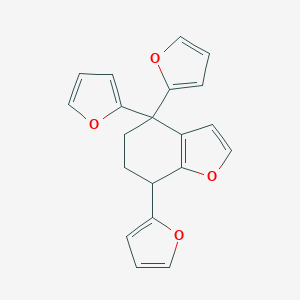![molecular formula C12H12N2OS2 B282159 5-[4-(Dimethylamino)benzylidene]-1,3-oxazolidine-2,4-dithione](/img/structure/B282159.png)
5-[4-(Dimethylamino)benzylidene]-1,3-oxazolidine-2,4-dithione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[4-(Dimethylamino)benzylidene]-1,3-oxazolidine-2,4-dithione, also known as DMTS, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. DMTS belongs to the class of thiazolidine-2,4-dithione derivatives and is widely used as a reagent in organic synthesis, as well as in biochemical and physiological research.
Mechanism of Action
5-[4-(Dimethylamino)benzylidene]-1,3-oxazolidine-2,4-dithione exhibits a unique mechanism of action that involves the formation of a thiosemicarbazone intermediate, which can react with various nucleophiles, such as amino acids and peptides. This reaction can lead to the formation of stable complexes that can be used to study the structure and function of various proteins and enzymes.
Biochemical and Physiological Effects
5-[4-(Dimethylamino)benzylidene]-1,3-oxazolidine-2,4-dithione has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to inhibit the activity of various enzymes, such as tyrosinase and acetylcholinesterase, which are involved in important physiological processes. 5-[4-(Dimethylamino)benzylidene]-1,3-oxazolidine-2,4-dithione has also been shown to exhibit antioxidant and anti-inflammatory properties, which make it a potential candidate for the treatment of various diseases.
Advantages and Limitations for Lab Experiments
5-[4-(Dimethylamino)benzylidene]-1,3-oxazolidine-2,4-dithione has several advantages as a reagent in lab experiments. It is easy to synthesize, stable, and exhibits a unique mechanism of action that allows for the formation of stable complexes with various nucleophiles. However, 5-[4-(Dimethylamino)benzylidene]-1,3-oxazolidine-2,4-dithione also has some limitations, such as its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the use of 5-[4-(Dimethylamino)benzylidene]-1,3-oxazolidine-2,4-dithione in scientific research. One potential application is in the field of drug discovery, where 5-[4-(Dimethylamino)benzylidene]-1,3-oxazolidine-2,4-dithione can be used as a lead compound for the development of new drugs. Another potential direction is in the study of protein-ligand interactions, where 5-[4-(Dimethylamino)benzylidene]-1,3-oxazolidine-2,4-dithione can be used to investigate the structure and function of various proteins and enzymes. Additionally, 5-[4-(Dimethylamino)benzylidene]-1,3-oxazolidine-2,4-dithione can be used in the development of new materials, such as polymers and nanoparticles, due to its unique chemical properties.
Conclusion
In conclusion, 5-[4-(Dimethylamino)benzylidene]-1,3-oxazolidine-2,4-dithione is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. It can be synthesized by a simple method and has been used as a reagent in organic synthesis, as well as in biochemical and physiological research. 5-[4-(Dimethylamino)benzylidene]-1,3-oxazolidine-2,4-dithione exhibits a unique mechanism of action that allows for the formation of stable complexes with various nucleophiles, making it a valuable tool in the study of protein-ligand interactions. While 5-[4-(Dimethylamino)benzylidene]-1,3-oxazolidine-2,4-dithione has some limitations, it has several potential applications in various fields of scientific research, making it an important compound for future studies.
Synthesis Methods
5-[4-(Dimethylamino)benzylidene]-1,3-oxazolidine-2,4-dithione can be synthesized by the reaction of 4-dimethylaminobenzaldehyde with thiosemicarbazide in the presence of hydrochloric acid. The resulting product is then treated with sodium hydroxide to obtain the final compound.
Scientific Research Applications
5-[4-(Dimethylamino)benzylidene]-1,3-oxazolidine-2,4-dithione has been extensively studied for its potential applications in various fields of scientific research. It has been used as a reagent in organic synthesis to prepare a wide range of thiazolidine-2,4-dithione derivatives. In biochemical research, 5-[4-(Dimethylamino)benzylidene]-1,3-oxazolidine-2,4-dithione has been used to investigate the mechanism of action of various enzymes and proteins.
properties
Molecular Formula |
C12H12N2OS2 |
|---|---|
Molecular Weight |
264.4 g/mol |
IUPAC Name |
(5E)-5-[[4-(dimethylamino)phenyl]methylidene]-1,3-oxazolidine-2,4-dithione |
InChI |
InChI=1S/C12H12N2OS2/c1-14(2)9-5-3-8(4-6-9)7-10-11(16)13-12(17)15-10/h3-7H,1-2H3,(H,13,16,17)/b10-7+ |
InChI Key |
ILHPWNRSMANFEJ-JXMROGBWSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C/2\C(=S)NC(=S)O2 |
SMILES |
CN(C)C1=CC=C(C=C1)C=C2C(=S)NC(=S)O2 |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C2C(=S)NC(=S)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1,2-Dihydrocyclopenta[cd]pleiadene-5,10-dione](/img/structure/B282078.png)
![8,9-diphenyl-6b-(1-pyrrolidinyl)-6b,9a-dihydro-7H-cyclopenta[a]acenaphthylen-7-one](/img/structure/B282079.png)
![(10Z)-10-benzylidene-6a,7,8,10a-tetrahydro-6H-benzo[c]chromen-9-one](/img/structure/B282080.png)
![3-(3,6-Diphenyl-4-pyridazinyl)-2-phenylpyrrolo[2,1-b][1,3]benzothiazole](/img/structure/B282082.png)
![4H,6H-benzo[de]naphtho[2,3-g]isochromene-4,6,8,13-tetrone](/img/structure/B282083.png)
![2-[Phenacylsulfonyl(1,3-thiazolidin-2-ylidene)methyl]sulfonyl-1-phenylethanone](/img/structure/B282087.png)
![7,10-Dichloro-4,5-dihydroindeno[1,7-bc]acridine](/img/structure/B282090.png)



![2-(2-Phenylpyrrolo[2,1-b][1,3]benzothiazol-3-yl)succinonitrile](/img/structure/B282094.png)
![1,2-diphenyl-1,10b-dihydropyrrolo[2,1-a]isoquinoline-3,3(2H)-dicarbonitrile](/img/structure/B282097.png)
